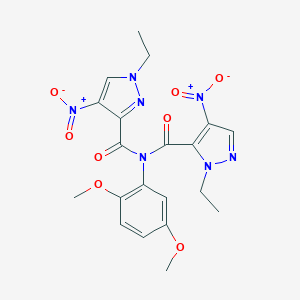

4-Bromothiophene-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photoaffinity Labeling in Structural Biology

Photoaffinity labeling (PAL) is a technique used in structural biology to study the interaction between a small molecule and its target protein. It involves the use of photoreactive groups, such as arylazide, benzophenone, and diazirines, to covalently bind to target proteins upon UV irradiation. This method has been applied to investigate drug targets, transport processes, and the interaction of receptors with ligands. 4-Bromothiophene-2-carbohydrazide, with potential for modification to incorporate photoreactive groups, could be explored within this context for mapping interaction sites on target proteins or elucidating structural conformation changes upon binding (Vodovozova, 2007).

Enzyme Inhibition for Clinical and Pharmaceutical Applications

Enzyme inhibitors play a crucial role in treating diseases such as diabetes, AIDS, and Alzheimer's. Electrochemical biosensors based on enzyme inhibition offer a rapid and environmentally friendly method for monitoring such inhibitors. 4-Bromothiophene-2-carbohydrazide could be investigated for its potential as an enzyme inhibitor, leveraging electrochemical biosensors for its detection and analysis in clinical and pharmaceutical settings (El Harrad et al., 2018).

Application in Corrosion Inhibition

Carbohydrate polymers have been identified as effective corrosion inhibitors for metal substrates. These polymers, due to their hydroxyl and amine groups, can chelate metal ions and form protective layers on metal surfaces. Given that 4-Bromothiophene-2-carbohydrazide contains a carbohydrazide group, research could explore its potential application as a corrosion inhibitor, either in its current form or through modification to enhance its binding and protective properties on metal surfaces (Umoren & Eduok, 2016).

Natural Product-Derived Enzyme Inhibitors in Diabetes Management

Natural products have been extensively studied for their potential as pancreatic alpha-amylase inhibitors, offering a therapeutic approach to manage diabetes by controlling postprandial glucose levels. While 4-Bromothiophene-2-carbohydrazide is not a natural product, the principles of enzyme inhibition for therapeutic purposes could guide research into its potential applications in diabetes management, possibly through synthetic modification to enhance its specificity and efficacy as an inhibitor (Etxeberria et al., 2012).

Mechanism of Action

Target of Action

It’s known that carbohydrazide compounds often interact with various enzymes and receptors in the body, which could potentially be the targets .

Mode of Action

It’s known that bromothiophene compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst . The bromine atom in 4-Bromothiophene-2-carbohydrazide could potentially participate in such reactions.

Biochemical Pathways

Bromothiophene compounds are known to be involved in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura coupling .

Result of Action

It’s known that bromothiophene compounds can have various biological activities, including antimicrobial activity .

properties

IUPAC Name |

4-bromothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOFTFJCNWYPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothiophene-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)

![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)

![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)

![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)

![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)

![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)

![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)